Pethoxamid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mode of Action

Pethoxamid disrupts plant growth by inhibiting the production of Very-Long-Chain Fatty Acids (VLCFAs) in germinating weeds. VLCFAs are essential components of plant cell membranes, and their inhibition disrupts membrane integrity, ultimately leading to cell death [Source: Advances in Crop Science and Technology - Efficacy of Early-Season Applications of Acetochlor and Pethoxamid in Rice, ]. This mechanism of action makes pethoxamid effective against a broad spectrum of grassy weeds, including barnyardgrass, crabgrass, and foxtail [Source: University of California, Davis - Weed Science - Herbicide Mode of Action Classification System, ].

Understanding Weed Resistance Mechanisms

Scientific research also utilizes pethoxamid to study the development of herbicide resistance in weeds. By exposing weed populations to varying concentrations of pethoxamid over multiple generations, researchers can identify mutations that confer resistance to the herbicide. This knowledge helps develop strategies to manage herbicide resistance in agricultural fields and maintain the effectiveness of weed control methods [Source: Weed Science, Volume 52, Issue 1, 2004, Pages 10-16, ].

Investigating Environmental Fate and Impact

Pethoxamid's environmental fate and impact are also subjects of scientific research. Studies examine its degradation rate in soil and water, potential for leaching and movement through different environmental compartments, and its effects on non-target organisms like beneficial insects and soil microbes [Source: Journal of Environmental Science and Health, Part B, 2002, Vol. 37, No. 1, Pages 1-16, ]. This research is crucial for ensuring the safe and sustainable use of pethoxamid in agricultural practices.

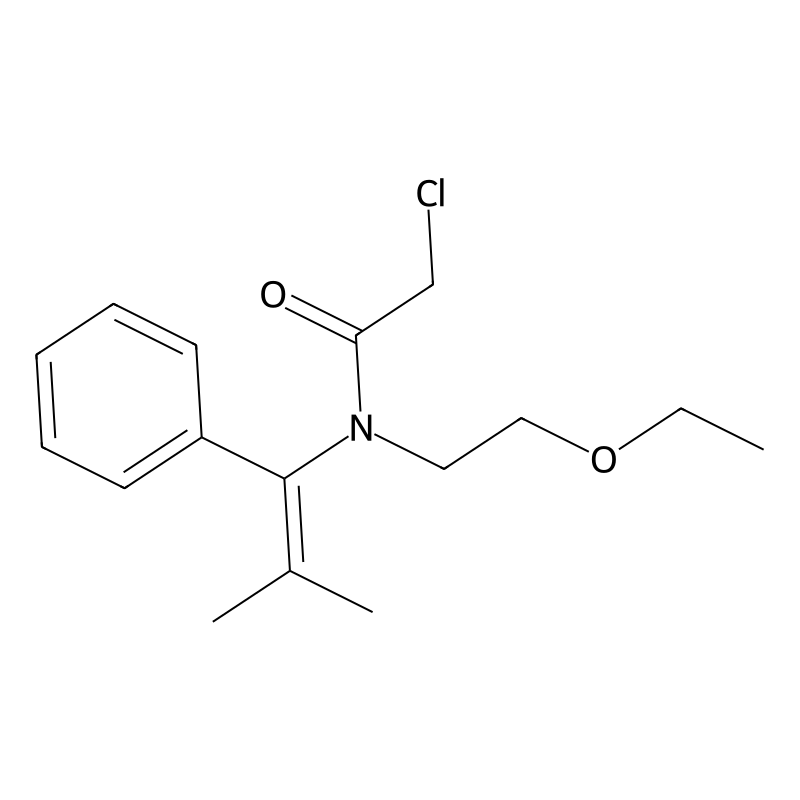

Pethoxamid is a synthetic compound classified as an herbicide, with the chemical formula C₁₆H₂₂ClNO₂ and a molecular weight of approximately 295.8 g/mol. It functions primarily as a pre-emergent herbicide, targeting various annual grasses and broadleaf weeds. Pethoxamid acts by inhibiting the biosynthesis of fatty acids, which is critical for plant growth and development. Its application is particularly noted in agricultural settings, where it helps manage weed populations effectively while minimizing crop competition .

Pethoxamid undergoes several chemical transformations in the environment and within biological systems. The primary metabolic pathway involves glutathione conjugation, which facilitates the substitution of chloride ions. This reaction is crucial for detoxifying the compound, allowing it to be excreted or further metabolized by organisms . Additionally, pethoxamid can undergo hydrolysis and oxidation reactions, contributing to its degradation in soil and water environments .

The biological activity of pethoxamid has been investigated in various studies. It exhibits cytotoxic effects on certain cell types at concentrations starting from 1 part per million (ppm). Research indicates that exposure to pethoxamid can lead to increased fatty acid accumulation in hepatic cells, suggesting potential implications for metabolic health . Furthermore, studies have shown that pethoxamid can influence cellular detoxification processes, with cells exhibiting responses aimed at mitigating toxicity .

Pethoxamid is synthesized through a multi-step chemical process that typically involves the reaction of specific precursors under controlled conditions. The synthesis generally includes:

- Formation of Key Intermediates: Initial reactions produce key intermediates that serve as building blocks for pethoxamid.

- Chlorination: The introduction of chlorine atoms into the molecular structure is a critical step.

- Final Coupling Reactions: These reactions finalize the formation of pethoxamid, ensuring the correct functional groups are present for its herbicidal activity.

Specific detailed methodologies may vary among different manufacturers but generally follow these principles to achieve high purity and efficacy .

Pethoxamid is primarily utilized in agriculture as a pre-emergent herbicide. Its applications include:

- Weed Control: Effective against a range of annual grasses and broadleaf weeds.

- Crop Protection: Helps maintain crop yield by reducing competition from unwanted vegetation.

- Soil Residual Activity: Provides residual control lasting between 8 to 10 weeks, depending on application rates and environmental conditions .

Studies on interaction effects involving pethoxamid reveal its complex behavior in various environments. For instance:

- Soil Amendments: The presence of organic amendments can enhance the dissipation rates of pethoxamid in soil, indicating that soil composition significantly affects its persistence and efficacy .

- Toxicological Profiles: Research has shown interactions with cellular pathways related to detoxification, highlighting how pethoxamid impacts metabolic processes in non-target organisms .

Several compounds exhibit similar herbicidal properties to pethoxamid. A comparison highlights their unique characteristics:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Pethoxamid | C₁₆H₂₂ClNO₂ | Inhibits fatty acid biosynthesis | Pre-emergent activity with long residual effect |

| Pendimethalin | C₁₄H₁₈N₄ | Inhibits cell division | Primarily used for annual grass control |

| Dimethenamid-P | C₁₄H₁₈ClN₃O | Disrupts cellular processes | Effective against both grasses and broadleaf weeds |

| Isoxaben | C₁₂H₁₅ClN₂O | Inhibits cell wall synthesis | Selective for broadleaf weeds |

Pethoxamid stands out due to its specific mechanism targeting fatty acid biosynthesis, making it particularly effective against a broad spectrum of weeds while having a favorable environmental profile compared to some other herbicides .

Understanding the environmental fate of pethoxamid requires a detailed examination of its chemical properties, degradation kinetics, and the influence of environmental factors on its transformation. Pethoxamid’s high water solubility (400 milligrams per liter at 20 degrees Celsius) and moderate soil mobility (organic carbon partition coefficient values between 171 and 228 liters per kilogram) dictate its distribution and potential for leaching in agricultural settings [1]. The compound’s vapor pressure and Henry’s law constant suggest a low potential for volatilization, but some volatilization from moist soil and water surfaces may occur under certain conditions [1].

The degradation of pethoxamid in the environment is primarily governed by microbial metabolism under aerobic conditions, with additional contributions from abiotic processes such as photolysis in surface waters. The rates of dissipation are subject to variation based on soil characteristics, organic amendments, and the initial application rate. Notably, repeated applications and the presence of organic residues can modify dissipation rates and influence the formation of bound residues, with implications for environmental persistence and risk assessment [3] [5].

Chemical and Physical Properties Relevant to Environmental Fate

Pethoxamid’s environmental behavior is closely tied to its physicochemical characteristics. The compound is classified as highly soluble in water, which facilitates its movement through soil and potential entry into surface and groundwater systems [1]. Its moderate mobility, as indicated by organic carbon partition coefficient values, suggests a potential for leaching, particularly in soils with low organic matter content [1]. The vapor pressure of pethoxamid at 25 degrees Celsius is 2.1 × 10^-5 torr, and its Henry’s law constant is 8.35 × 10^-7 atmosphere cubic meters per mole, indicating a low but non-negligible potential for volatilization from moist surfaces [1].

The primary degradation products of pethoxamid in soil include MET-6, MET-42, and MET-102, with MET-42 being of particular interest due to its higher mobility and persistence in some soils [1]. The toxicity of these degradates to aquatic plants is generally lower than that of the parent compound, and environmental concentrations are expected to remain below levels of concern for most non-target organisms [1].

Table 1. Key Physicochemical Properties of Pethoxamid

| Property | Value | Reference |

|---|---|---|

| Water Solubility (20°C) | 400 mg/L | [1] |

| Organic Carbon Partition Coefficient (Koc) | 171–228 L/kgoc | [1] |

| Vapor Pressure (25°C) | 2.1 × 10^-5 torr | [1] |

| Henry’s Law Constant (25°C) | 8.35 × 10^-7 atm·m³/mol | [1] |

| Photolysis Half-life (20°C, soil) | 79.6 days | [1] |

| Photolysis Half-life (25°C, water) | 13.9 days | [1] |

| Hydrolysis Half-life (50°C) | Stable at pH 5, 7, and 9 | [1] |

Aerobic and Anaerobic Metabolic Pathways in Soil

The degradation of pethoxamid in soil is predominantly mediated by microbial activity under aerobic conditions. The compound exhibits relatively rapid dissipation, with half-lives (DT50 values) typically ranging from five to thirteen days depending on soil type, temperature, organic amendments, and application rate [1] [3] [5]. Under anaerobic conditions, data are more limited, but available studies suggest similar or slightly longer half-lives in aquatic systems [1].

Aerobic Metabolism and Degradation Kinetics

Aerobic degradation is the principal pathway for pethoxamid dissipation in agricultural soils. Multiple studies have demonstrated that the dissipation of pethoxamid follows first-order kinetics, with degradation rates influenced by the initial application rate, soil organic matter content, and the presence of organic amendments such as green compost or sewage sludge [3] [5]. The degradation process is facilitated by soil microorganisms, with higher rates of microbial activity correlating with faster dissipation of the herbicide [5].

In a detailed study by Rodríguez-Cruz and colleagues, the dissipation of pethoxamid applied at rates of 2, 10, and 50 milligrams per kilogram in unamended and amended soils was closely fitted to a single first-order kinetic model [5]. The half-life values for the lowest application rate (2 milligrams per kilogram) were 6.7 days in unamended soil and 7.3 to 9.9 days in amended soils, indicating that organic amendments had a modest effect at low application rates. However, at higher application rates (10 and 50 milligrams per kilogram), the presence of organic amendments significantly accelerated dissipation, with half-lives lower in amended soils compared to unamended soils [5]. The amount of pethoxamid remaining at the end of the incubation period was less than 10 percent of the initially applied herbicide for all treatments [5].

Table 2. Pethoxamid Dissipation Half-lives (DT50) in Soil

| Application Rate (mg/kg) | Soil Treatment | DT50 (days) | Reference |

|---|---|---|---|

| 2 | Unamended | 6.7 | [5] |

| 2 | Green Compost | 7.3 | [5] |

| 2 | Sewage Sludge | 9.9 | [5] |

| 10 | Unamended | 13.2 | [5] |

| 10 | Green Compost | 10.1 | [5] |

| 10 | Sewage Sludge | 11.7 | [5] |

| 50 | Unamended | 16.8 | [5] |

| 50 | Green Compost | 12.9 | [5] |

| 50 | Sewage Sludge | 13.6 | [5] |

These findings underscore the importance of soil management practices in modulating the environmental fate of pethoxamid. The application of organic amendments can enhance microbial activity and accelerate the breakdown of the herbicide, particularly at higher application rates [5]. The observed dissipation rates are consistent with regulatory assessments, which report aerobic soil half-lives for pethoxamid ranging from 5.63 to 8.02 days at 20 degrees Celsius [1].

Anaerobic Metabolism in Soil and Aquatic Systems

Data on the anaerobic degradation of pethoxamid in soils are limited, but available studies in aquatic systems provide some insight. In water-sediment systems under anaerobic conditions, the half-life of pethoxamid ranges from 7.85 to 12.1 days at 20 degrees Celsius [1]. These values are comparable to those observed under aerobic conditions, suggesting that pethoxamid is susceptible to both aerobic and anaerobic microbial metabolism, although the specific metabolic pathways and intermediate products may differ [1].

The formation of specific degradates, such as MET-42, may be influenced by redox conditions in the soil or sediment. Regulatory assessments indicate that MET-42 can be more mobile and persistent than the parent compound in some soils, raising concerns about its potential for leaching and long-term environmental persistence [1]. However, the overall risk posed by these degradates is considered low, as their concentrations in the environment are expected to remain below levels of concern for most non-target organisms [1].

Table 3. Pethoxamid Degradation Half-lives in Aquatic Systems

| Condition | Half-life (days) | Reference |

|---|---|---|

| Aerobic | 6.96–13.0 | [1] |

| Anaerobic | 7.85–12.1 | [1] |

Influence of Soil Amendments and Microbial Activity

The role of soil amendments in influencing the degradation dynamics of pethoxamid has been studied extensively. The addition of organic residues such as green compost or sewage sludge can enhance microbial activity, as indicated by increased soil dehydrogenase activity, and accelerate the breakdown of the herbicide [5]. In the study by Rodríguez-Cruz and colleagues, peak dehydrogenase activity values were observed in soils treated with green compost and pethoxamid, particularly at lower application rates [5]. These peak values coincided with the time required for 50 percent dissipation of the herbicide, highlighting the close relationship between microbial activity and pethoxamid degradation [5].

Statistical analysis of phospholipid-derived fatty acid profiles revealed significant effects of sampling time, pethoxamid rate, and the interaction between time and herbicide rate in amended soils, further supporting the role of microbial community dynamics in the dissipation process [5]. The application of organic amendments not only accelerated the dissipation of higher rates of pethoxamid but also influenced the structure and activity of the soil microbial community [5].

Aqueous Photolysis and Hydrolysis Stability

The stability of pethoxamid in aqueous environments is determined by its susceptibility to photolytic and hydrolytic degradation. These processes play a critical role in the environmental fate of the compound in surface waters, particularly following runoff from treated fields.

Photolysis in Surface Waters

Photolysis is a significant degradation pathway for pethoxamid in surface waters exposed to sunlight. The rate of photolytic degradation is influenced by factors such as light intensity, water depth, and the presence of dissolved organic matter. Regulatory data indicate that the photolysis half-life of pethoxamid in water at 25 degrees Celsius is approximately 13.9 days [1]. In contrast, the photolysis half-life in soil at 20 degrees Celsius is much longer, at 79.6 days, reflecting the reduced availability of light and the protective effect of soil particles [1].

The relatively short photolysis half-life in water suggests that pethoxamid can be rapidly degraded in sunlit surface waters, reducing its persistence and potential for bioaccumulation in aquatic food chains [1]. However, in turbid or shaded waters, the rate of photolysis may be significantly reduced, leading to greater environmental persistence.

Table 4. Photolysis Half-lives of Pethoxamid

| Medium | Temperature (°C) | Half-life (days) | Reference |

|---|---|---|---|

| Soil | 20 | 79.6 | [1] |

| Water | 25 | 13.9 | [1] |

Hydrolysis Stability

Pethoxamid exhibits high stability to hydrolysis across a broad pH range. Regulatory studies conducted at 50 degrees Celsius indicate that the compound is stable at pH values of 5, 7, and 9, with no significant hydrolytic degradation observed over the study period [1]. This stability suggests that hydrolysis is not a significant pathway for pethoxamid dissipation in natural waters, and that other processes such as photolysis and microbial metabolism are more important determinants of its environmental fate [1].

The stability of pethoxamid to hydrolysis also implies that the compound is likely to persist in groundwater, where light is absent and microbial activity may be limited. This highlights the importance of understanding the mobility and leaching potential of pethoxamid and its degradates in assessing the risk of groundwater contamination.

Table 5. Hydrolysis Stability of Pethoxamid

| pH | Temperature (°C) | Stability | Reference |

|---|---|---|---|

| 5 | 50 | Stable | [1] |

| 7 | 50 | Stable | [1] |

| 9 | 50 | Stable | [1] |

Combined Effects of Photolysis and Hydrolysis

The combined effects of photolysis and hydrolysis determine the overall persistence of pethoxamid in aquatic environments. In surface waters exposed to sunlight, photolysis is likely to be the dominant degradation pathway, leading to relatively rapid dissipation of the compound. In contrast, in groundwater or shaded aquatic environments, the stability of pethoxamid to hydrolysis and the absence of light may result in greater persistence and potential for accumulation.

The formation of degradation products during photolysis and hydrolysis is also an important consideration. While the primary degradates of pethoxamid are generally less toxic and less persistent than the parent compound, certain minor degradates may exhibit greater mobility and persistence in some environmental contexts [1]. Ongoing research is needed to fully characterize the fate and effects of these degradates in different environmental compartments.

Bound Residue Formation and Environmental Persistence

The formation of bound residues and the overall environmental persistence of pethoxamid are critical factors in assessing its long-term environmental impact. Bound residues are defined as non-extractable residues of the parent compound or its degradates that are incorporated into the soil matrix and are not readily available for uptake by plants or leaching into groundwater.

Formation of Bound Residues

The formation of bound residues is a common fate for many herbicides, including pethoxamid. During the degradation process, a portion of the applied herbicide becomes irreversibly bound to soil organic matter or mineral surfaces, forming non-extractable residues that are not readily available for further degradation or transport [5]. The extent of bound residue formation is influenced by factors such as soil type, organic matter content, microbial activity, and the presence of organic amendments.

In studies of pethoxamid dissipation in amended and unamended soils, the proportion of non-extractable residues increased over time, particularly at higher application rates and in soils with higher organic matter content [5]. The presence of green compost or sewage sludge as soil amendments enhanced the formation of bound residues, likely due to increased microbial activity and the availability of binding sites on organic matter [5].

Environmental Persistence and Risk Assessment

The environmental persistence of pethoxamid is generally low, with primary degradation half-lives ranging from five to thirteen days in soil and similar values in aquatic systems [1] [5]. The rapid dissipation of the parent compound, combined with the formation of bound residues, reduces the potential for long-term accumulation in the environment. However, the persistence and mobility of certain degradates, such as MET-42, may be greater than that of the parent compound in some soils, necessitating ongoing monitoring and risk assessment [1].

Regulatory assessments have concluded that pethoxamid is not expected to bioaccumulate in aquatic food chains, and that environmental concentrations of the parent compound and its degradates are likely to remain below levels of concern for most non-target organisms [1]. The formation of bound residues further reduces the bioavailability and mobility of the compound, contributing to its overall environmental safety profile.

Table 6. Environmental Persistence of Pethoxamid and Major Degradates

| Compound | Soil Half-life (days) | Aquatic Half-life (days) | Mobility | Reference |

|---|---|---|---|---|

| Pethoxamid | 5.63–8.02 | 6.96–13.0 (aerobic) | Moderate | [1] [5] |

| MET-42 | Higher than parent | Data not specified | High | [1] |

| MET-6, MET-102 | Similar or lower | Data not specified | Moderate | [1] |

Implications for Environmental Management

The rapid degradation and low persistence of pethoxamid in most soils suggest that the compound poses a relatively low risk of long-term environmental contamination under typical agricultural use scenarios. The formation of bound residues further mitigates the risk of leaching and bioaccumulation, particularly in soils with high organic matter content or those amended with organic residues. However, the potential for greater mobility and persistence of certain degradates, such as MET-42, underscores the need for continued monitoring and research to ensure that environmental concentrations remain below levels of concern.

The environmental fate of pethoxamid involves complex degradation pathways that produce several significant metabolites with distinct ecotoxicological properties. Understanding these transformation products is crucial for comprehensive environmental risk assessment and groundwater protection strategies.

Identification and Characterization of Key Degradates (MET-42, MET-102, MET-6)

The degradation of pethoxamid in environmental matrices produces three major metabolites that exceed ten percent of the applied radioactivity in various environmental fate studies: MET-42, MET-102, and MET-6 [1] [2] [3]. These metabolites represent the primary transformation products of concern due to their formation levels and environmental persistence characteristics.

MET-42 (Sulfonic Acid Metabolite)

MET-42 is characterized as a sulfonic acid compound that forms primarily through aerobic soil metabolism processes [1] [2]. This metabolite reaches maximum formation levels of 11.5% of the applied radioactivity in aerobic soil metabolism studies [3]. The chemical structure of MET-42 retains the core molecular framework of pethoxamid but lacks the chlorine moiety, representing a significant structural modification that affects its environmental behavior [1].

Field dissipation studies have demonstrated that MET-42 exhibits enhanced mobility compared to the parent compound, with detection occurring at all soil depths examined in terrestrial field studies [2] [3]. This increased mobility is attributed to the polar sulfonic acid functional group, which enhances water solubility and reduces soil sorption capacity. The metabolite demonstrates greater persistence in certain soil types compared to pethoxamid, with the exception of specific soil conditions where degradation rates are accelerated [3].

MET-102 (Lactic Acid Metabolite)

MET-102 is classified as a lactic acid derivative and represents a carboxylic acid metabolite that forms through aqueous photolysis degradation pathways [1] [2]. This metabolite exhibits the highest formation potential among the three major degradates, reaching maximum levels of 21.5% of the applied radioactivity in aqueous photolysis studies [3]. The structure of MET-102 lacks the chlorine moiety present in the parent compound, contributing to its reduced toxicity profile [1].

The formation of MET-102 occurs predominantly under photolytic conditions, with environmental half-life considerations for aqueous photolysis showing degradation rates of 13.9 days under controlled conditions [3]. The metabolite demonstrates enhanced mobility relative to pethoxamid due to its carboxylic acid functionality, which increases water solubility and reduces organic carbon partition coefficients.

MET-6 (Thioether Compound)

MET-6 is characterized as a thioether compound that forms through both aerobic and anaerobic aquatic metabolism pathways [1] [2] [3]. This metabolite shows the most versatile formation pattern among the three major degradates, with maximum formation reaching 15.2% of applied radioactivity in anaerobic aquatic studies and 10.3% in aerobic aquatic metabolism studies [3].

The thioether structure of MET-6 represents a significant departure from the parent compound chemistry, with the absence of the chlorine moiety contributing to altered environmental fate characteristics [1]. This metabolite demonstrates enhanced mobility compared to pethoxamid, consistent with structural modifications that reduce soil binding affinity.

Comparative Toxicity of Parent Compound vs. Metabolites in Aquatic Ecosystems

Comprehensive ecotoxicological assessments have revealed significant differences in toxicity between pethoxamid and its major metabolites across various aquatic organism groups. These comparative studies are essential for understanding the environmental risk profile of pethoxamid degradation products.

Aquatic Plant Toxicity

Pethoxamid demonstrates high toxicity to aquatic plants, with IC50 values of 3.46 μg/L for vascular plants (Lemna gibba) and 1.7 μg/L for non-vascular plants (Pseudokirchneriella subcapitata) [4] [5]. In contrast, MET-6 shows significantly reduced toxicity with an IC50 value of 490 μg/L for vascular aquatic plants, representing approximately 140-fold reduction in toxicity compared to the parent compound [3].

ECOSAR analyses indicate that both MET-102 and MET-6 are orders of magnitude less toxic to aquatic plants than pethoxamid [3]. MET-42 has been determined not to be a residue of concern based on predicted toxicity values being substantially lower than parent compound toxicity [3]. These findings suggest that the metabolites pose significantly reduced risks to aquatic plant communities compared to the parent herbicide.

Fish and Aquatic Invertebrate Toxicity

The parent compound pethoxamid exhibits moderate toxicity to fish with LC50 values of 2.2 mg/L for rainbow trout and demonstrates toxicity to aquatic invertebrates with EC50 values ranging from 20-25 mg/L for Daphnia magna [4] [5]. Comprehensive toxicity assessments indicate that all three major metabolites (MET-6, MET-42, and MET-102) exhibit toxicity levels that are several orders of magnitude lower than the parent compound for both fish and aquatic invertebrates [3].

Environmental exposure assessments demonstrate that predicted environmental concentrations of the metabolites are substantially below levels that would cause adverse effects to fish and invertebrates [3]. The significantly reduced toxicity of metabolites compared to the parent compound suggests that degradation processes generally lead to detoxification rather than formation of more hazardous compounds.

Mechanistic Considerations

The reduced toxicity of metabolites compared to pethoxamid appears to be related to structural modifications that occur during degradation processes. The loss of the chlorine moiety in MET-102 and MET-6 contributes to reduced biological activity, as chloroacetamide herbicides rely on this functional group for their phytotoxic effects [1] [3]. The formation of polar functional groups such as sulfonic acids and carboxylic acids in the metabolites enhances water solubility and facilitates excretion from biological systems, reducing bioaccumulation potential.

XLogP3

UNII

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Herbicides

Environmental transformation -> Pesticides (parent, predecessor)